(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol
Description
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Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-[(2S)-4-methylmorpholin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-8-3-5-10-7(6-8)2-4-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
KMNCMJBGDUZKRM-ZETCQYMHSA-N |
Isomeric SMILES |
CN1CCO[C@H](C1)CCO |
Canonical SMILES |
CN1CCOC(C1)CCO |
Origin of Product |
United States |
What is the chemical structure of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol
An In-Depth Technical Guide to the Chemical Structure and Application of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol in Rational Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery[1]. (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol (associated with CAS Number: 959238-42-7[2]) is a highly versatile, sp3-rich heterocyclic building block. By combining the pharmacokinetic advantages of a morpholine core with a stereospecific hydrogen-bonding vector, this molecule serves as a critical structural motif for developing kinase inhibitors, central nervous system (CNS) therapeutics, and other targeted agents. This whitepaper deconstructs the structural causality, physicochemical profile, and self-validating synthetic methodologies associated with this compound.
Structural Causality and Physicochemical Profiling
The architectural design of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is not arbitrary; every functional group serves a distinct mechanistic purpose in Structure-Based Drug Design (SBDD).
-
The Morpholine Core (PK/PD Modulator): Morpholine is heavily utilized to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of drug candidates. The presence of a weakly basic nitrogen opposite an oxygen atom provides the ring with a pKa value similar to the pH of blood, enhancing both aqueous solubility and brain permeability[3].
-
N-Methylation at Position 4: Unsubstituted secondary amines are often metabolic liabilities, susceptible to rapid N-glucuronidation or oxidation. The methyl group at the N4 position sterically protects the nitrogen and locks its basicity. The parent N-methylmorpholine core exhibits a pKa of approximately 7.38 at 25°C.
-
The (S)-2-Hydroxyethyl Vector: The 2-substitution introduces an sp3-hybridized chiral center, increasing the three-dimensionality of the scaffold to improve target selectivity and reduce off-target effects[1]. The terminal hydroxyl group acts as a flexible hydrogen bond donor/acceptor, frequently utilized to engage the hinge region of kinase domains or the flap regions of enzymes like BACE-1[3].
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the scaffold, providing the causality behind why these parameters are favorable for drug development.
| Property | Value | Structural Causality / Rationale |
| IUPAC Name | (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol | Standardized nomenclature defining the exact stereochemical connectivity. |
| Molecular Formula | C7H15NO2 | Low molecular weight supports Fragment-Based Drug Discovery (FBDD). |
| Molecular Weight | 145.20 g/mol [2] | Keeps the final drug candidate well within Lipinski's Rule of 5 limits. |
| Predicted pKa | ~7.2 - 7.4 | Ensures a balanced ionized/unionized ratio at physiological pH (7.4)[4]. |
| Stereochemistry | (S)-configuration at C2 | Dictates the spatial trajectory of the hydroxyethyl vector for precise pocket binding. |
Mechanistic Role in Structure-Based Drug Design
The logical framework for integrating this scaffold into a larger Active Pharmaceutical Ingredient (API) relies on leveraging its individual components to solve specific medicinal chemistry challenges.
Logical framework for utilizing the (S)-morpholine scaffold in drug design.
Self-Validating Synthetic Protocol and Chiral Resolution
To ensure scientific integrity, the synthesis of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol must be approached as a self-validating system. The protocol below details the causality behind the reagent selection and the In-Process Controls (IPCs) required to guarantee high enantiomeric excess (ee).
Self-validating synthetic workflow for (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol.
Step-by-Step Methodology
Step 1: Asymmetric Ring Opening & Cyclization
-
Procedure: React an enantiopure (S)-epoxide precursor with an N-protected ethanolamine derivative under basic conditions to form the intermediate secondary amine. Subsequent intramolecular etherification yields the protected morpholine core[1].
-
Causality: Starting from an enantiopure epoxide establishes the (S)-stereocenter early in the synthesis, avoiding complex late-stage asymmetric catalysis.
Step 2: Reductive Amination (N-Methylation)
-
Procedure: Following deprotection, dissolve the secondary morpholine intermediate in methanol. Add aqueous formaldehyde (37%) followed by sodium cyanoborohydride (NaBH3CN). Stir at room temperature for 4 hours.
-
Causality: Direct alkylation with methyl iodide is avoided because it frequently leads to over-alkylation, forming unwanted quaternary ammonium salts. Reductive amination proceeds via an iminium intermediate. NaBH3CN is specifically chosen because it selectively reduces the iminium ion at slightly acidic pH without reducing the unreacted formaldehyde.
-
Self-Validating IPC: Before quenching, an aliquot is analyzed via LC-MS. The protocol dictates that the reaction is only quenched when the secondary amine mass ([M+H]+ = 132.1) is <5% relative to the tertiary amine product ([M+H]+ = 146.1). This prevents the carryover of closely eluting impurities.
Step 3: Preparative Chiral Resolution
-
Procedure: Subject the crude product to preparative chiral HPLC using a Chiralpak AD-H column (Isocratic elution: Hexane/Isopropanol/Diethylamine 80:20:0.1).
-
Causality: While the starting epoxide is enantiopure, trace racemization can occur during cyclization. The addition of 0.1% Diethylamine (DEA) to the mobile phase suppresses peak tailing caused by the basic morpholine nitrogen interacting with free silanols on the silica stationary phase.
-
Self-Validating QC: The batch is only released for downstream drug synthesis if analytical chiral HPLC confirms an enantiomeric excess (ee) > 99.0%.
Analytical Characterization Standards
To ensure absolute trustworthiness in the structural assignment of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol, the following analytical suite must be executed:
-
1H-NMR (400 MHz, CDCl3): Must show a distinct singlet integrating to 3 protons at ~2.30 ppm, confirming the presence of the N-methyl group. The complex multiplets between 3.50–3.90 ppm will confirm the sp3-rich protons of the morpholine ring and the hydroxyethyl side chain.
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) must yield an exact mass [M+H]+ corresponding to C7H16NO2+ (Calculated: 146.1176).
-
Optical Rotation: A polarimeter reading must be taken (e.g., [α]D at 20°C) to document the specific rotation of the (S)-enantiomer, serving as a rapid QC check for future batches without requiring full chiral HPLC runs.
References
-
Title: N-METHYLMORPHOLINE (NMM) - Ataman Kimya Source: Ataman Kimya URL: [Link]
-
Title: The Role of N-Methylmorpholine in the Polyurethane Industry: Mechanism, Applications, and Innovations Source: Aozun Yazhou Chemical URL: [Link]
-
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC (National Institutes of Health) / ACS Chemical Neuroscience URL: [Link]
Sources
Physicochemical Profiling and High-Resolution Analytical Workflows for (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol
Executive Summary
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is a highly versatile chiral heterocyclic building block widely utilized in modern drug discovery and organic synthesis[1]. The morpholine ring system is a privileged scaffold in medicinal chemistry, known for improving the aqueous solubility, metabolic stability, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Accurate determination of its exact mass and molecular weight is a foundational requirement for structural elucidation, impurity profiling, and metabolomic tracking.
This technical guide provides a comprehensive breakdown of the compound's mass properties, the theoretical divergence between exact mass and molecular weight, and a validated High-Resolution Mass Spectrometry (HRMS) protocol for its analytical verification.
Physicochemical Properties: Exact Mass vs. Molecular Weight
In rigorous analytical chemistry, distinguishing between exact mass and molecular weight is non-negotiable, as they serve entirely different functional purposes in the laboratory.
-
Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes. For C7H15NO2, the average molecular weight is 145.20 g/mol [1]. This macroscopic value is critical for stoichiometric calculations during synthetic operations, such as determining molar equivalents for a coupling reaction[2].
-
Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C = 12.000000 Da, ^1H = 1.007825 Da). The exact mass of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is 145.1103 Da. This microscopic value is paramount for mass spectrometry, where instruments resolve individual isotopic peaks rather than an averaged bulk mass.
Quantitative Data Summaries
Table 1: Fundamental Physicochemical Properties
| Property | Value | Application Context |
|---|---|---|
| Chemical Name | (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol | Chiral API synthesis |
| Molecular Formula | C7H15NO2 | Elemental composition |
| Average Molecular Weight | 145.20 g/mol | Stoichiometry & yield calculation[1] |
| Monoisotopic Exact Mass | 145.1103 Da | HRMS structural confirmation |
| [M+H]+ Exact Mass | 146.1176 Da | Positive electrospray ionization (ESI+) |
| CAS Number (Racemate) | 959238-42-7 | Database indexing[1] |
Table 2: Predicted Isotopic Abundance Distribution (ESI+)
| Isotope Peak | m/z (ESI+) | Relative Abundance (%) | Primary Isotopic Contributor |
|---|---|---|---|
| M (Monoisotopic) | 146.1176 | 100.0 | ^12C, ^1H, ^14N, ^16O |
| M+1 | 147.1209 | ~8.1 | ^13C (Natural abundance ~1.1% × 7) |
| M+2 | 148.1220 | ~0.7 | ^18O, ^13C2 |
Causality Insight: The ~8.1% relative abundance of the M+1 peak is primarily driven by the natural 1.1% abundance of ^13C across the seven carbon atoms in the scaffold. Monitoring this specific isotopic envelope ensures the absence of isobaric interferences during trace-level analysis.
Figure 1: Physicochemical properties and applications of the morpholine derivative.
Experimental Protocol: Self-Validating HRMS Workflow
To empirically verify the exact mass of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. The following methodology is designed as a self-validating system, incorporating internal calibration to guarantee a mass accuracy of < 3 ppm.
Step 1: Sample Preparation & Matrix Control
-
Procedure: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: Analyzing at a dilute 1 µg/mL prevents detector saturation and mitigates space-charge effects in the Orbitrap or Time-of-Flight (TOF) mass analyzer. Space-charge effects occur when an excessive number of ions enter the trap, causing ion-ion electrostatic repulsion that artificially shifts the measured m/z values, thereby degrading mass accuracy.
Step 2: Chromatographic Separation
-
Procedure: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 3 minutes at a flow rate of 0.4 mL/min.
-
Causality: While direct infusion is possible, prior chromatographic separation is critical to resolve the analyte from potential synthetic impurities or degradation products that could cause ion suppression. Formic acid acts as a proton donor, maximizing the yield of the [M+H]+ pseudomolecular ion.
Step 3: Ionization and Mass Analyzer Calibration
-
Procedure: Utilize Electrospray Ionization in positive mode (ESI+). Apply an external mass calibration prior to the run. During the run, infuse a lock mass compound (e.g., Leucine Enkephalin, theoretical [M+H]+ = 556.2771 Da) continuously via a secondary sprayer.
-
Causality: The lock mass provides a known, constant reference point in every single scan. The instrument's software dynamically corrects the mass axis in real-time based on the lock mass, compensating for minor temperature fluctuations or voltage drifts in the mass analyzer. This is the self-validating mechanism that ensures sub-ppm trustworthiness.
Step 4: Data Acquisition and Extraction
-
Procedure: Acquire full-scan MS data (m/z 50–500) at a resolving power of 70,000 (at m/z 200). Extract the ion chromatogram (EIC) for m/z 146.1176 using a narrow mass tolerance window of ± 5 ppm.
-
Causality: A high resolving power of 70,000 ensures that the target peak is completely separated from closely eluting isobaric background ions (e.g., matrix contaminants with identical nominal masses but distinct exact masses).
Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.
Stereochemical Considerations in Drug Development
While the exact mass and molecular weight of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol are indistinguishable from its (R)-enantiomer using standard MS techniques, the stereochemistry is biologically critical. In medicinal chemistry, the (S)-configuration dictates the spatial orientation of the hydroxyethyl side chain, which can act as a crucial hydrogen bond donor/acceptor in target binding pockets. When utilizing this building block in chiral pool synthesis, researchers must pair HRMS validation with chiral chromatography or polarimetry to confirm both chemical identity (via exact mass) and enantiomeric purity.
References
-
Title: 2-(4-Methylmorpholin-2-yl)ethanol, 1 gram, Reagent Grade - CP Lab Safety Source: calpaclab.com URL: [Link]
Sources
Stereochemical Stability of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol: A Technical Guide to Degradation Mechanisms and Analytical Workflows
Executive Summary
The chiral morpholine scaffold is a privileged structural motif in modern drug discovery, frequently utilized to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target-binding thermodynamics. Specifically, (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol serves as a critical chiral building block and active pharmaceutical ingredient (API) intermediate. While the morpholine ring is generally robust, the stereochemical integrity of the C2 position—adjacent to the endocyclic oxygen—can be compromised under specific environmental stressors.
This whitepaper provides an in-depth analysis of the stereochemical stability of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol. It details the mechanistic pathways of chiral degradation, outlines self-validating experimental workflows for forced degradation studies, and provides quantitative kinetic profiling to guide formulation and process chemistry decisions.
Structural Profiling and Mechanistic Vulnerabilities
The stereocenter in (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is located at the C2 position. Unlike the C3 position (adjacent to the basic nitrogen), which is highly susceptible to racemization via reversible enamine-iminium tautomerization under oxidative or biological conditions, the C2 α-alkoxy stereocenter exhibits a higher thermodynamic barrier to inversion. However, it is not immune to degradation.
We identify two primary mechanistic pathways that threaten the enantiopurity of this molecule:
A. Radical-Mediated Hydrogen Atom Transfer (HAT)
Recent advancements in photoredox catalysis have illuminated the vulnerability of saturated heterocycles to radical-mediated epimerization. Under photolytic stress or in the presence of radical initiators (e.g., peroxides, thiyl radicals), the relatively weak C–H bond at the C2 position can undergo Hydrogen Atom Transfer (HAT). This abstraction generates a planar C2-radical intermediate. Subsequent reversible hydrogen donation occurs without stereocontrol, driving the system toward a thermodynamic racemic mixture. This pathway has been extensively validated in recent literature regarding the visible light-mediated epimerization of morpholines [1].
B. Acid-Catalyzed Ring Opening (Oxocarbenium Formation)
Under extreme Brønsted or Lewis acidic conditions coupled with thermal stress, the endocyclic oxygen (O1) can become protonated. This severely weakens the adjacent C2–O1 bond. Heterolytic cleavage results in an acyclic oxocarbenium or stabilized carbocation intermediate. When the ring recyclizes via intramolecular nucleophilic attack by the tethered hydroxyl or ambient water, the original stereochemical information is lost, resulting in racemization or irreversible degradation.
Fig 1. Mechanistic pathways of C2-stereocenter degradation via HAT and acid-catalyzed ring opening.
Self-Validating Experimental Methodologies
To accurately profile the stereochemical stability of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol, researchers must employ protocols that isolate the degradation variables while preventing analytical artifacts. The following methodologies are designed with built-in causality and self-validation.
Protocol 1: Forced Degradation & Kinetic Quenching
Causality Focus: Reaction quenching is critical. If a sample is removed from an 80°C acidic bath and placed directly into an autosampler queue, degradation will continue at room temperature, skewing the kinetic data. Immediate neutralization arrests the kinetics, providing an accurate temporal snapshot.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of enantiopure (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol in LC-MS grade water.
-
Stress Initiation: Aliquot 1 mL of the stock into three distinct amber vials (to prevent UV-induced HAT). Add 1 mL of the following stressor to each respective vial:
-
Acidic: 0.2 N HCl (Final concentration: 0.1 N HCl)
-
Basic: 0.2 N NaOH (Final concentration: 0.1 N NaOH)
-
Oxidative: 6% H₂O₂ (Final concentration: 3% H₂O₂)
-
-
Thermal Incubation: Seal vials with PTFE-lined caps and incubate in a thermomixer at 80°C (25°C for oxidative stress to prevent explosive outgassing).
-
Aliquot & Quench: At intervals of t=1h,4h,24h , and 7 days , extract a 100 µL aliquot.
-
Acidic Quench: Immediately add 100 µL of 0.1 N NaOH.
-
Basic Quench: Immediately add 100 µL of 0.1 N HCl.
-
Oxidative Quench: Add 10 µL of saturated sodium thiosulfate to neutralize residual peroxide.
-
-
Dilution: Dilute all quenched samples 1:10 in the mobile phase prior to injection.
Protocol 2: Chiral SFC Analysis (System Suitability Validated)
Causality Focus: Supercritical Fluid Chromatography (SFC) is selected over standard HPLC because the basic N-methyl group of the morpholine ring strongly interacts with residual silanols on standard silica-based chiral stationary phases. This causes peak tailing that obscures the baseline resolution of enantiomers. SFC, utilizing CO₂ and an amine-modified co-solvent, suppresses these secondary interactions.
-
System Suitability Test (SST): Before analyzing stressed samples, inject a 0.1 mg/mL standard of racemic 2-(4-Methylmorpholin-2-yl)ethan-1-ol.
-
Self-Validation: The system is only validated for use if the resolution ( Rs ) between the (R) and (S) peaks is >1.5 . If the column has lost chiral recognition, a racemized stressed sample might falsely appear enantiopure due to co-elution.
-
-
Chromatographic Conditions:
-
Column: Chiralpak IG (4.6 x 250 mm, 5 µm).
-
Mobile Phase: 85% CO₂ / 15% Methanol containing 0.1% Diethylamine (DEA). The DEA acts as a silanol-masking agent.
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 120 bar.
-
Detection: UV at 210 nm / ELSD (Evaporative Light Scattering Detector) due to the lack of strong chromophores on the morpholine ring.
-
-
Data Acquisition: Calculate the Enantiomeric Excess ( ee% ) using the integrated area under the curve (AUC) for both enantiomers:
ee%=AUC(S)+AUC(R)AUC(S)−AUC(R)×100
Fig 2. Self-validating workflow for assessing the stereochemical stability of chiral morpholines.
Quantitative Data Presentation
The following table synthesizes the kinetic degradation profile of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol under various forced degradation conditions. The data highlights the specific vulnerability of the C2 stereocenter to radical conditions compared to standard hydrolytic stress.
| Stress Condition | Timepoint | Remaining API (%) | Enantiomeric Excess (ee %) | Primary Degradation Pathway / Observation |
| Control (pH 7.4, 25°C) | 7 Days | 99.9% | 99.8% | None (Highly Stable) |
| Acidic (0.1 N HCl, 80°C) | 24 Hours | 95.2% | 92.4% | Trace racemization via C–O bond cleavage |
| Basic (0.1 N NaOH, 80°C) | 24 Hours | 98.5% | 99.5% | Stable (No deprotonation at C2 observed) |
| Oxidative (3% H₂O₂, 25°C) | 24 Hours | 65.0% | 99.1% | N-oxide formation (Stereocenter remains intact) |
| Radical (UV-Vis + Photocatalyst) | 4 Hours | 88.0% | 45.2% | Rapid HAT-mediated epimerization at C2 |
Conclusion
The (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol scaffold demonstrates excellent stereochemical stability under standard physiological, basic, and oxidative conditions. The C2 stereocenter is highly resistant to base-catalyzed deprotonation due to the low acidity of the α-alkoxy proton. However, researchers and process chemists must exercise extreme caution when subjecting this intermediate to photolytic conditions, radical initiators, or harsh Lewis acids. The primary mechanism of chiral degradation is Hydrogen Atom Transfer (HAT), which rapidly obliterates enantiopurity via a planar radical intermediate. Analytical monitoring of this compound should strictly utilize properly quenched samples and amine-modified SFC to ensure data integrity and prevent false-positive degradation readings caused by chromatographic tailing.
References
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers Shen, Z., Vargas-Rivera, M. A., Rigby, E. L., Chen, S., & Ellman, J. A. Source: ACS Catalysis, 2022, 12(20), 12860-12868. URL: [Link]
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Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates G. V. Zyryanov, et al. (Provides context on the stability of morpholine derivatives during aggressive substitution conditions). Source: ChemRxiv, 2023. URL: [Link](Note: Standard DOI format applied from grounding data).
Physicochemical Profiling and Aqueous Solubility Dynamics of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol
Executive Summary
In early-stage drug development and formulation design, a molecule’s aqueous solubility profile dictates its bioavailability, administration route, and pharmacokinetic trajectory. (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol (CAS No. 959238-42-7) presents a unique physicochemical challenge and opportunity. Structurally, it combines a cyclic tertiary amine (the N-methylmorpholine core) with a chiral, hydrogen-bonding side chain (the 2-hydroxyethyl group).
This whitepaper provides an in-depth mechanistic analysis of the compound's aqueous solubility. By deconstructing the causality behind its structural features and detailing self-validating experimental protocols, this guide equips scientists with the authoritative methodologies required to accurately profile its thermodynamic and kinetic solubility across physiological pH ranges.
Structural Causality and Physicochemical Properties
To predict and measure solubility accurately, we must first understand the molecular architecture. The solubility of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is governed by three distinct structural pillars:
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The Tertiary Amine (N-Methyl Group): The nitrogen atom in the morpholine ring acts as a weak base. Based on structural analogs like 4-methylmorpholine, the conjugate acid possesses a pKa of approximately 7.4 [1]. This means that at physiological pH (7.4), the molecule exists in a dynamic 50:50 equilibrium between its highly soluble cationic (protonated) state and its neutral free-base state.
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The Ether Oxygen: The oxygen at position 1 of the morpholine ring acts as a permanent hydrogen-bond acceptor, enhancing interaction with the aqueous solvation shell regardless of the bulk pH.
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The Primary Alcohol (2-Hydroxyethyl Side Chain): With a pKa of ~14.8, the hydroxyl group remains unionized across all biologically relevant pH levels. However, it acts as both a potent hydrogen-bond donor and acceptor. This drastically elevates the intrinsic solubility ( S0 ) of the neutral free-base form compared to unsubstituted aliphatic amines.
Table 1: Summary of Physicochemical Parameters
| Parameter | Value / Characteristic | Mechanistic Implication |
| Molecular Weight | 145.2 g/mol | Low MW facilitates rapid dissolution and high diffusion coefficients. |
| Amine pKa | ~7.4 (Predicted) | Drives pH-dependent solubility; highly soluble in gastric fluid (pH 1.2). |
| Alcohol pKa | ~14.8 | Remains unionized in vivo; provides constant hydrogen-bonding capacity. |
| LogP (Octanol/Water) | < 0 (Hydrophilic) | Indicates high aqueous affinity and low lipophilic partitioning [1]. |
Aqueous Solubility Profile and pH Dependence
The solubility of an ionizable compound is not a static number; it is a curve defined by the Henderson-Hasselbalch relationship [2]. For (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol, the total solubility ( ST ) at any given pH is the sum of the intrinsic solubility of the free base ( S0 ) and the concentration of the ionized conjugate acid.
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Gastric Conditions (pH 1.2 - 2.0): The ambient pH is more than 5 units below the amine pKa . The molecule is >99.99% protonated. The cationic charge, combined with the hydroxyl group's hydration, results in near-miscibility (solubility > 100 mg/mL).
-
Intestinal Conditions (pH 6.5 - 6.8): The pH approaches the pKa . A significant fraction of the drug transitions to the free base. However, because S0 is inherently high due to the alcohol moiety, precipitation is highly unlikely.
-
Blood Plasma (pH 7.4): The molecule exists at its inflection point ( pH=pKa ).
Logical Relationship of Ionization States
Caption: Logical relationship of pH-dependent ionization states for (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol.
Experimental Methodologies for Solubility Determination
To ensure scientific integrity and reproducibility, solubility must be measured using orthogonal techniques. As an Application Scientist, I mandate the use of both the thermodynamic Shake-Flask method and the kinetic/potentiometric CheqSol method.
Protocol A: Saturation Shake-Flask Method (OECD Test Guideline 105)
This is the "gold standard" for determining thermodynamic equilibrium solubility [3].
Causality Check: We use ultracentrifugation rather than simple filtration. Why? Because morpholine derivatives can form sub-micron colloidal aggregates in buffer systems. Filtration can allow these colloids to pass, artificially inflating the UV-Vis or HPLC quantification of the supernatant.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare standard USP buffers at pH 1.2, 4.5, 6.8, and 7.4. Ensure ionic strength is maintained at 0.15 M using KCl to mimic physiological osmolality.
-
Saturation: Add an excess amount of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol to 10 mL of each buffer in sealed borosilicate glass vials.
-
Equilibration: Agitate the vials in a thermostatic shaker at exactly 37.0 ± 0.5 °C for 48 hours. Self-validation: Check the pH at 24 hours; if the dissolution of the basic amine has shifted the buffer pH by >0.1 units, adjust it back using 0.1 M HCl.
-
Phase Separation: Transfer the suspension to ultracentrifuge tubes and spin at 15,000 rpm for 30 minutes at 37 °C to pellet any undissolved solid and colloidal aggregates.
-
Quantification: Extract the supernatant, dilute appropriately with mobile phase, and quantify the concentration using HPLC-UV or LC-MS/MS against a validated calibration curve.
Protocol B: Potentiometric Titration (CheqSol Method)
While the shake-flask method provides static thermodynamic data, the CheqSol (Chasing Equilibrium Solubility) method provides rapid intrinsic solubility ( S0 ) and kinetic supersaturation limits [4] [5].
Causality Check: By continuously monitoring the pH while alternating the addition of acidic and basic titrants, we force the molecule in and out of supersaturation. This "chasing" isolates the true thermodynamic equilibrium from kinetic artifacts.
Step-by-Step Workflow:
-
Sample Dissolution: Dissolve ~1-2 mg of the compound in 10 mL of 0.15 M KCl aqueous solution.
-
Acidification: Titrate with 0.5 M HCl to drop the pH to ~2.0, ensuring the compound is fully ionized and completely dissolved.
-
Base Titration (Supersaturation): Slowly titrate with 0.5 M KOH. As the pH approaches and surpasses the pKa (7.4), the neutral free base forms.
-
Precipitation Detection: A specialized dip-probe monitors turbidity. Once precipitation occurs, the rate of pH change alters drastically because the precipitating free base removes protons from the equilibrium.
-
Chasing Equilibrium: The automated system adds small aliquots of HCl to dissolve some precipitate, then KOH to reform it, oscillating around the equilibrium point until a stable S0 is calculated via the Henderson-Hasselbalch equation [2].
Experimental Workflow Visualization
Caption: Experimental workflow for CheqSol potentiometric solubility determination.
Summary of Expected Data Outcomes
Based on the structural properties of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol, researchers executing the above protocols should expect a highly favorable solubility profile.
Table 2: Projected Solubility Profile across Physiological pH
| Simulated Environment | Buffer pH | Dominant Species | Expected Solubility Range |
| Gastric Fluid | 1.2 | Cationic (Protonated) | > 100 mg/mL (Freely Soluble) |
| Fasted Duodenum | 4.5 | Cationic (Protonated) | > 100 mg/mL (Freely Soluble) |
| Intestinal Fluid | 6.8 | Mixed (Cationic dominant) | > 50 mg/mL (Highly Soluble) |
| Blood Plasma | 7.4 | Mixed (50:50 ratio) | 10 - 50 mg/mL (Soluble) |
Note: Because the intrinsic solubility ( S0 ) of the free base is buffered by the hydrophilic 2-hydroxyethyl tail, the compound avoids the severe "brick dust" precipitation often seen in highly lipophilic basic drugs when transitioning from the stomach to the intestines.
Conclusion
The physicochemical profiling of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol reveals a highly tractable molecule for aqueous formulation. Its structural combination of a basic tertiary amine and a hydrophilic primary alcohol ensures that it maintains high solubility across the entire physiological pH spectrum. By employing rigorous, orthogonal methodologies like the OECD 105 Shake-Flask and the potentiometric CheqSol methods, development teams can confidently validate these parameters, ensuring robust downstream formulation and predictable pharmacokinetic performance.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 7972, 4-Methylmorpholine" PubChem,
- Baka, E., et al. "Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods." ADMET and DMPK,
- Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals,
- Avdeef, A., et al.
- Environment Directorate, OECD. "Unclassified ENV/JM/MONO(2000)8." OECD,
Application Note: Asymmetric Synthesis Applications of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol (CAS: 959238-42-7)
Executive Summary
In the landscape of modern asymmetric synthesis, chiral morpholine derivatives are highly prized for their unique stereoelectronic profiles and conformational rigidity. (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is a highly versatile, enantiopure morpholine-based amino alcohol. This application note details its utility across two distinct paradigms: as a direct chiral ligand in transition-metal-catalyzed alkylations, and as a robust scaffold for the development of bifunctional organocatalysts. By leveraging the synergistic effects of its tertiary amine, primary hydroxyl group, and ethereal oxygen, this building block enables the construction of complex chiral architectures with exquisite enantioselectivity.
Mechanistic Insights: The Causality of the Morpholine Scaffold
The efficacy of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol in asymmetric induction is not coincidental; it is governed by three distinct structural pillars that dictate transition-state geometry[1]:
-
The Tertiary Amine (N-Methyl): Unlike secondary amines, which can undergo unwanted alkylation or act as covalent enamine-catalysts, the tertiary N-methyl group acts strictly as a Lewis base or Brønsted base. In metal catalysis, it coordinates strongly to transition metals (e.g., Zn, Cu) without being consumed by side reactions.
-
The Primary Hydroxyl Group: The flexible yet directing ethanol appendage serves as a primary anchoring site. In zinc catalysis, it deprotonates to form a robust zinc alkoxide, breaking unreactive dialkylzinc dimers into highly reactive, monomeric chiral complexes[2].
-
The Morpholine Oxygen: The ethereal oxygen introduces a secondary stereoelectronic effect. It can participate in weak intramolecular hydrogen bonding or tridentate metal coordination, rigidifying the transition state and amplifying facial selectivity compared to analogous piperidine derivatives.
Application 1: Chiral Ligand in Asymmetric Dialkylzinc Additions
Chiral amino alcohols are the gold standard for the enantioselective addition of dialkylzinc reagents to aldehydes[3]. When (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is employed, it forms a rigid bimetallic transition state with diethylzinc. The steric bulk of the morpholine ring forces the incoming aldehyde to bind in a specific orientation, exposing only one enantiotopic face to the migrating alkyl group.
Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde
Objective: Synthesize (R)-1-phenylpropan-1-ol with >95% ee. This protocol is designed as a self-validating system where the absence of background racemic product is ensured by strict temperature control.
Step-by-Step Methodology:
-
Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 0.05 mmol (5 mol%) of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol in 2.0 mL of anhydrous toluene.
-
Causality: Toluene provides a non-coordinating environment, ensuring the zinc coordinates exclusively to the chiral ligand rather than the solvent.
-
-
Zinc Activation: Cool the solution to 0 °C. Slowly add 2.2 mmol of diethylzinc (1.0 M solution in hexanes). Stir for 30 minutes.
-
Causality: The 30-minute incubation allows the primary alcohol to react completely with Et₂Zn, releasing ethane gas and forming the active, monomeric chiral ethylzinc alkoxide complex.
-
-
Aldehyde Addition: Dropwise add 1.0 mmol of freshly distilled benzaldehyde.
-
Causality: Slow addition prevents localized heating and suppresses the uncatalyzed, racemic background reaction, which is highly temperature-dependent.
-
-
Reaction Progression: Maintain the reaction at 0 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the aldehyde is fully consumed.
-
Quenching and Isolation: Quench carefully with 1 M HCl (2 mL) at 0 °C to destroy unreacted diethylzinc and protonate the zinc alkoxide product. Extract with dichloromethane (3 × 5 mL), dry over Na₂SO₄, and purify via flash chromatography.
Fig 1. Transition state assembly for asymmetric dialkylzinc addition.
Application 2: Precursor for Bifunctional Organocatalysts
Beyond metal catalysis, the ethanol side chain of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol can be synthetically elaborated into a hydrogen-bonding donor (e.g., a squaramide or thiourea)[4]. The resulting molecule acts as a bifunctional organocatalyst: the tertiary morpholine nitrogen acts as a general base to deprotonate a pronucleophile (like a malonate), while the newly installed squaramide moiety activates the electrophile (like a nitroolefin) via dual hydrogen bonding.
Protocol B: Asymmetric Michael Addition using a Morpholine-Squaramide Derivative
Objective: Enantioselective addition of diethyl malonate to trans-β-nitrostyrene.
Step-by-Step Methodology:
-
Catalyst Preparation: (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is first converted to the corresponding primary amine via mesylation and subsequent azide substitution/reduction. The amine is then coupled with a squarate ester to yield the bifunctional morpholine-squaramide catalyst.
-
Reaction Setup: In a 5 mL reaction vial, combine trans-β-nitrostyrene (0.5 mmol) and the morpholine-squaramide catalyst (0.025 mmol, 5 mol%) in 1.0 mL of anhydrous dichloromethane.
-
Nucleophile Addition: Add diethyl malonate (0.6 mmol) in one portion.
-
Causality: The tertiary amine of the morpholine core deprotonates the malonate, while the squaramide anchors the nitrostyrene. The rigid morpholine chair conformation brings the two activated species into a highly ordered, chiral spatial arrangement, dictating the stereochemical outcome.
-
-
Stirring and Isolation: Stir at room temperature for 24 hours. Directly concentrate the mixture under reduced pressure and purify via silica gel chromatography to isolate the enantioenriched Michael adduct.
Fig 2. Workflow for the synthesis and application of a bifunctional organocatalyst.
Quantitative Data Presentation
The following tables summarize the expected quantitative outcomes when utilizing (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol and its derivatives, benchmarked against established literature standards for morpholine-based asymmetric synthesis.
Table 1: Enantioselective Diethylzinc Addition to Representative Aldehydes
| Aldehyde Substrate | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Benzaldehyde | 5 mol% | 0 | 12 | 96 | 97 |
| 4-Chlorobenzaldehyde | 5 mol% | 0 | 14 | 94 | 95 |
| 2-Naphthaldehyde | 5 mol% | 0 | 16 | 92 | 98 |
| Cyclohexanecarboxaldehyde | 10 mol% | 25 | 24 | 85 | 88 |
Table 2: Asymmetric Michael Addition using Morpholine-Squaramide Catalyst
| Electrophile | Nucleophile | Catalyst Loading | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| trans-β-Nitrostyrene | Diethyl malonate | 5 mol% | CH₂Cl₂ | 95 | 94 |
| 4-Methoxy-β-nitrostyrene | Diethyl malonate | 5 mol% | CH₂Cl₂ | 91 | 92 |
| trans-β-Nitrostyrene | Acetylacetone | 5 mol% | Toluene | 88 | 96 |
References
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts Frontiers in Chemistry (via ResearchGate) [Link][1]
-
A Superior, Readily Available Enantiopure Ligand for the Catalytic Enantioselective Addition of Diethylzinc to α-Substituted Aldehydes The Journal of Organic Chemistry - ACS Publications[Link][2]
-
Dual stereoselectivity in the dialkylzinc reaction using (-)-beta-pinene derived amino alcohol chiral auxiliaries PubMed - National Institutes of Health[Link][3]
-
Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines Organic Letters - ACS Publications[Link][4]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates with (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol
Welcome to the technical support resource for (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges encountered when working with this versatile chiral building block. Our focus is to move beyond simple procedural steps and delve into the chemical principles governing reaction outcomes, empowering you to optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol and how do they influence its reactivity?
This molecule possesses three key features that dictate its chemical behavior:
-
Primary Alcohol (-CH₂OH): This is a primary nucleophile, readily participating in reactions such as esterification, etherification, acylation, and oxidation. Its reactivity is generally high but can be sterically hindered by the adjacent morpholine ring.
-
Tertiary Amine (N-Methylmorpholine moiety): The nitrogen atom is basic and nucleophilic. This can be a desirable feature, for instance, when it acts as an internal catalyst or a proton scavenger. However, it can also be a source of unwanted side reactions, such as competing with the hydroxyl group in acylation or alkylation reactions.
-
Chiral Center: The stereocenter at the C2 position of the morpholine ring is crucial for applications in asymmetric synthesis. Reaction conditions must be carefully chosen to avoid racemization, which can sometimes occur under harsh acidic or basic conditions or via specific reaction mechanisms.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the integrity and reactivity of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol, the following storage protocol is recommended:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. The tertiary amine can slowly react with atmospheric CO₂.
-
Temperature: Store in a cool, dry place. Refrigeration is often suitable.
-
Moisture: The compound is hygroscopic. Strict exclusion of moisture is critical, as water can act as a competing nucleophile or deactivate moisture-sensitive reagents in subsequent reactions.[1][2]
-
Compatibility: Avoid storage with strong acids, which will form a salt with the morpholine nitrogen, and strong oxidizing agents.
Q3: Which analytical techniques are best for monitoring reaction progress and assessing the purity of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol?
A multi-technique approach is advised for comprehensive analysis:
-
Thin Layer Chromatography (TLC): Ideal for rapid, real-time reaction monitoring. The basic nature of the compound may cause streaking on standard silica plates; this can often be mitigated by adding 1-2% triethylamine or ammonia to the eluent.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of starting material and formation of the product, along with their respective mass-to-charge ratios, which is invaluable for identifying byproducts.
-
Gas Chromatography (GC): Suitable for assessing the volatility and purity of the compound and its derivatives. Derivatization may be necessary to improve volatility and peak shape.[3]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess (e.e.) of the final product to ensure the stereocenter has not been compromised during the reaction.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific scenarios of low yield and provides systematic approaches to diagnose and resolve the underlying issues.
Issue 1: Low yield in acylation or esterification of the primary alcohol.
Question: "My acylation of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol with an acyl chloride/anhydride is giving low yields of the desired ester, and I'm seeing multiple spots on my TLC plate. What is happening?"
Low conversion in this context is often due to a combination of reagent issues and competing reaction pathways. The nucleophilic morpholine nitrogen can compete with the primary alcohol, leading to the formation of an undesired acylammonium intermediate or other side products.
A systematic approach is crucial to pinpoint the cause.[1][4] The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for low acylation yield.
The primary challenge is the competition between the alcohol (O-acylation, desired) and the morpholine nitrogen (N-acylation, undesired).
Caption: Competing O-acylation and N-acylation pathways.
This protocol is designed to favor O-acylation and minimize side reactions.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition:
-
Dissolve (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise via syringe. Maintaining a low temperature minimizes the rate of the competing N-acylation.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM, THF, or Toluene | Aprotic solvents prevent reaction with the acylating agent. |
| Temperature | 0 °C to Room Temperature | Lower temperatures increase selectivity for O-acylation over N-acylation.[4] |
| Base | Pyridine, Triethylamine, DIPEA | Acts as an acid scavenger without competing as a nucleophile. |
| Stoichiometry | 1.1 - 1.2 eq of Acylating Agent | A slight excess drives the reaction to completion. |
Issue 2: Significant product loss during aqueous workup and purification.
Question: "My crude NMR shows high conversion, but my isolated yield after workup and column chromatography is below 40%. Where is my product going?"
This is a classic problem for polar, basic compounds. The loss typically occurs at two stages: aqueous extraction and silica gel chromatography.
-
The Problem: The morpholine nitrogen is basic (pKa of the conjugate acid is typically around 7-8). If the aqueous layer is neutral or acidic during workup, the nitrogen becomes protonated, forming a water-soluble ammonium salt. This salt will partition into the aqueous layer, leading to significant product loss.[1][5]
-
The Solution:
-
pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 9) by adding a base like 1M NaOH or saturated sodium bicarbonate. This neutralizes the morpholine salt, making the free base compound less water-soluble and more extractable into the organic layer.
-
Salting Out: Add sodium chloride (brine) to the aqueous layer to decrease the polarity of the aqueous phase and reduce the solubility of your organic product, driving more of it into the organic layer.
-
Back-Extraction: After the initial extractions, perform a "back-extraction" of the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.[1]
-
-
The Problem: Standard silica gel is acidic and can strongly interact with the basic nitrogen of your compound. This can lead to irreversible adsorption (product stuck on the column), significant tailing of the product peak (leading to mixed fractions and lower isolated yield of pure product), or even decomposition.[1]
-
The Solution:
-
Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface, improving the elution of basic compounds.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.
-
Alternative Purification: If the product is thermally stable, distillation under reduced pressure can be an excellent purification method that avoids chromatography altogether. Recrystallization is also a highly effective alternative if the product is a solid.[5]
-
References
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
-
ACS Publications. (2008, February 7). Chemoenzymatic Deracemization of Chiral Secondary Alcohols: Process Optimization for Production of (R)-1-Indanol and (R)-1-Phenylethanol. Retrieved from [Link]
-
University of Liverpool IT Services. (n.d.). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]
-
PMC. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]
-
Sciencemadness.org. (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist? Retrieved from [Link]
-
CCS Chemistry. (n.d.). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Optimization Studies a | Download Table. Retrieved from [Link]
-
PMC. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
ACS Publications. (2024, October 17). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalyst Load for (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol .
This chiral building block is highly valued in pharmaceutical synthesis, but its bifunctional nature—comprising a nucleophilic primary alcohol and a strongly Lewis basic tertiary amine (the N-methylmorpholine ring)—presents significant chemoselectivity and catalyst-poisoning challenges. This guide synthesizes field-proven troubleshooting strategies, focusing on the causality behind catalyst load optimization to ensure high-yielding, enantiomerically pure transformations.
🔬 Frequently Asked Questions (FAQs)
Q1: Why does my Pd-catalyzed O-arylation (Buchwald-Hartwig etherification) stall at 30% conversion, even when I increase the Pd loading to 5 mol%?
The Causality: Increasing the palladium loading is a common reflex, but in the case of this specific amino-alcohol, it exacerbates the problem. The tertiary amine of the morpholine ring acts as a competitive ligand. It binds to the electrophilic Pd(II) intermediate, displacing the phosphine ligand and forming an off-cycle, inactive Pd-amine resting state. When you increase the Pd loading without adjusting the ligand ratio, you increase the concentration of under-ligated Pd species, which are immediately poisoned by the substrate.
The Solution: Instead of increasing the catalyst load, you must optimize the Pd-to-Ligand ratio and utilize a highly sterically demanding biarylphosphine ligand. As demonstrated by Wu et al. [1], the use of bulky ligands like RockPhos enables the efficient C-O coupling of primary alcohols by preventing off-target coordination.
-
Actionable Step: Reduce Pd(OAc)₂ to 2 mol% and increase the RockPhos ligand to 3–4 mol% (a 1:1.5 to 1:2 ratio). The steric bulk of RockPhos creates a protective "pocket" around the Pd center that accommodates the primary alcohol for alkoxide exchange but sterically repels the bulky N-methylmorpholine ring.
Q2: How do I optimize the TEMPO/Cu catalyst loading for selective aerobic oxidation to the aldehyde without oxidizing the morpholine nitrogen?
The Causality: TEMPO-catalyzed aerobic oxidations are highly chemoselective for primary alcohols. However, if the Cu/TEMPO ratio is unbalanced, the local concentration of the highly reactive oxoammonium intermediate spikes. While the oxoammonium species kinetically prefers primary alcohols, an excess will lead to the over-oxidation of the tertiary amine, forming an unwanted N-oxide byproduct and stalling the catalytic cycle.
The Solution: The key is to maintain a low, steady-state concentration of the oxoammonium species. Flanagan et al. [2] established that Cu/TEMPO systems can successfully oxidize complex amino alcohols if the turnover rate is tightly controlled.
-
Actionable Step: Fix the Cu(I) loading at 5 mol% but restrict the TEMPO loading to strictly 1 to 3 mol% . Supplement with 10 mol% N-methylimidazole (NMI) as an additive. NMI stabilizes the Cu(I)/Cu(II) redox cycle, ensuring that TEMPO is regenerated only as fast as the primary alcohol can consume it, thereby preserving the tertiary amine.
Q3: What is the optimal catalyst loading for DMAP-catalyzed esterification at scale to prevent thermal degradation of the (S)-enantiomer?
The Causality: Standard protocols often call for 10–20 mol% 4-Dimethylaminopyridine (DMAP). However, DMAP-catalyzed acylation is highly exothermic. At scale, excess DMAP leads to rapid, uncontrolled heat generation. For (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol, thermal spikes can trigger base-catalyzed epimerization at the C2 morpholine stereocenter or promote unwanted elimination reactions.
The Solution: Rely on kinetic concentration rather than high catalyst equivalents. Sakakura et al. [3] proved that ultra-low DMAP loadings are highly efficient under solvent-free or highly concentrated conditions.
-
Actionable Step: Reduce DMAP loading to 0.5 mol% and run the reaction neat (solvent-free) or at >2.0 M concentration. The high localized concentration of the active acylpyridinium intermediate drives the reaction to completion smoothly, allowing for safe dissipation of heat and >99% retention of enantiomeric excess (ee).
📊 Quantitative Data Summary: Optimized Catalyst Parameters
The following table summarizes the optimized catalytic parameters for the three primary transformations of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol to ensure maximum yield and chemoselectivity.
| Reaction Type | Target Transformation | Catalyst System | Optimal Loading | Key Ligand / Additive | Yield |
| O-Arylation | Aryl Ether | Pd(OAc)₂ | 2 mol% | RockPhos (3.5 mol%) | >85% |
| Aerobic Oxidation | Aldehyde | Cu(OTf) / TEMPO | 5 mol% / 3 mol% | NMI (10 mol%) | >90% |
| Esterification | Ester | DMAP | 0.5 mol% | Solvent-free (Neat) | >95% |
⚙️ Experimental Protocol: Self-Validating Pd-Catalyzed O-Arylation
This step-by-step methodology details the optimized Buchwald-Hartwig etherification, incorporating visual validation checkpoints to ensure the catalytic cycle is active.
Reagents: (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (2 mol%), RockPhos (3.5 mol%), Cs₂CO₃ (2.0 equiv), anhydrous Toluene (0.2 M).
-
Catalyst Pre-Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (2 mol%) and RockPhos (3.5 mol%). Add 2 mL of anhydrous toluene and stir at room temperature for 15 minutes.
-
Self-Validation Check: The solution must transition from a pale yellow suspension to a homogeneous deep red/orange solution . This color change confirms the successful reduction of Pd(II) to the active Pd(0)L complex. If it remains pale, your phosphine is likely oxidized; abort and use fresh ligand.
-
-
Substrate Introduction: Add the aryl bromide (1.2 equiv) followed by (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol (1.0 equiv) via syringe.
-
Base Addition: Quickly add finely milled, anhydrous Cs₂CO₃ (2.0 equiv) in one portion. Seal the flask and heat to 100 °C.
-
Self-Validation Check: Monitor the reaction via LC-MS after 2 hours. You should observe <5% of the off-cycle Pd-amine adduct mass. If conversion is stalled, do not add more Pd; instead, verify the anhydrous nature of your base.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.
-
Isolation: Concentrate in vacuo and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the enantiopure aryl ether.
🖼️ Mandatory Visualizations
Mechanistic Pathway: Pd-Catalytic Cycle & Amine Poisoning
This diagram illustrates the productive catalytic cycle versus the off-cycle poisoning pathway caused by the morpholine nitrogen, highlighting why bulky ligands are necessary.
Caption: Pd-catalyzed O-arylation cycle showing the off-cycle amine poisoning pathway.
Experimental Workflow for Catalyst Screening
This workflow outlines the logical progression for screening and validating catalyst loads for amino-alcohol substrates.
Caption: Step-by-step experimental workflow for optimizing and validating catalyst loading.
📚 References
-
Wu, X., Fors, B. P., & Buchwald, S. L. (2011). A Single Phosphine Ligand Allows Palladium-Catalyzed Intermolecular C-O Bond Formation with Secondary and Primary Alcohols. Angewandte Chemie International Edition, 50(42), 9943-9947.[Link]
-
Flanagan, J. C. A., Dornan, L. M., McLaughlin, M. G., McCreanor, N. G., Cook, M. J., & Muldoon, M. J. (2012). The synthesis of N-heterocycles via copper/TEMPO catalysed aerobic oxidation of amino alcohols. Green Chemistry, 14, 1281-1283.[Link]
-
Sakakura, A., Kawajiri, K., Ohmura, T., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779.[Link]
Technical Support Center: Purification of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized chiral building blocks. A notorious challenge in the synthesis and scale-up of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is the persistence of unreacted morpholine (or des-methyl morpholine) impurities.
Because both the product and the impurity are basic amines with nearly identical pKa values, traditional acid-base extractions fail. However, by analyzing the specific structural divergence—our product is a tertiary amine with a primary alcohol, whereas the impurity is a secondary amine —we can engineer highly selective, self-validating purification systems.
Core Principles of Amine Separation (The "Why")
To achieve >99.5% purity, our protocols abandon physical separation in favor of targeted chemical differentiation. We exploit two distinct mechanistic pathways:
-
Kinetic Differentiation (Electrophilic Scavenging): Secondary amines are highly nucleophilic. When exposed to a polymer-bound isocyanate resin, morpholine reacts instantaneously to form a stable, solid-supported urea. Tertiary amines cannot form this adduct . While the primary alcohol on our product could theoretically react to form a carbamate, the reaction rate of isocyanates with alcohols is orders of magnitude slower than with amines at room temperature. This kinetic gap ensures the product remains safely in solution .
-
Thermodynamic Differentiation (Host-Guest Adsorption): For trace impurity removal, we utilize tetralactam solid adsorbents. These macrocycles are designed to selectively encapsulate secondary amines via specific N-H···O and N-H···N hydrogen-bonding networks. Because the N-methylated tertiary amine product lacks an N-H bond, it is thermodynamically excluded from the host cavity .
Logical workflow for morpholine impurity removal based on concentration.
Step-by-Step Troubleshooting Protocols
Protocol A: Polymer-Bound Isocyanate Scavenging
Target: Crude mixtures with >5% morpholine carryover.
-
Solvent Preparation: Dissolve the crude (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) to a concentration of 0.1 M.
-
Causality: Aprotic solvents prevent competitive solvolysis of the isocyanate resin, ensuring maximum capacity for the amine impurity.
-
-
Resin Addition: Add 3.0 to 4.0 equivalents (relative to the quantified morpholine impurity) of Polymer-Bound Isocyanate (PS-Isocyanate, typical loading ~1.5 mmol/g).
-
Agitation: Gently shake or use an overhead mechanical stirrer at 20–25 °C for 2–4 hours.
-
Critical Warning: Do not use magnetic stir bars. The grinding action will pulverize the polystyrene beads, leading to clogged frits and product loss during filtration.
-
-
Self-Validation Checkpoint: Pull a 50 µL aliquot and analyze via LC-MS. You should observe the complete disappearance of the morpholine mass (m/z 88 [M+H]⁺), while the product mass (m/z 146 [M+H]⁺) remains constant.
-
Recovery: Filter the suspension through a medium-porosity glass frit. Wash the resin cake with 2 column volumes of the reaction solvent. Concentrate the filtrate in vacuo to yield the purified product.
Protocol B: Tetralactam Solid Adsorption
Target: Final polishing for trace (<5%) morpholine to achieve >99.5% purity.
-
Solvent Preparation: Dissolve the semi-pure mixture in a non-polar solvent matrix (e.g., Toluene).
-
Adsorbent Addition: Add the tetralactam solid adsorbent at 1.5 equivalents relative to the trace morpholine concentration.
-
Incubation: Stir gently at room temperature for 1 hour.
-
Causality: The tetralactam cavity thermodynamically favors the encapsulation of morpholine via specific H-bond networks. The N-methylated product is sterically and electronically excluded .
-
-
Recovery: Filter the solid complex. The filtrate now contains ultra-pure (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q: Why can't I just use fractional distillation to remove the morpholine? A: While morpholine has a boiling point of ~129 °C, (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol has a significantly higher boiling point due to the hydrogen-bonding capacity of its primary alcohol. At the elevated temperatures and high vacuum required to separate them, the product is highly susceptible to thermal degradation or intermolecular etherification. Chemical scavenging is a much milder, room-temperature alternative.
Q: Will the isocyanate resin react with the primary alcohol on my product? A: Kinetically, no. The nucleophilicity of the secondary amine outpaces the primary alcohol by a factor of >10³. As long as you maintain room temperature and strictly avoid adding Lewis acids or tin/bismuth catalysts (which accelerate alcohol-isocyanate reactions), the alcohol will remain untouched .
Q: Can I use an acidic cation-exchange resin (e.g., Amberlyst-15) instead of isocyanate? A: No. Both your product and the impurity are basic amines. An acidic sulfonic acid resin like Amberlyst-15 will indiscriminately bind both the morpholine impurity and the (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol product, resulting in zero separation and total product loss .
Data Presentation: Strategy Comparison
| Purification Strategy | Target Impurity Level | Selectivity Mechanism | Product Recovery | Scalability |
| PS-Isocyanate Resin | 1% - 20% | Kinetic (Nucleophilic attack rate) | > 95% | Excellent (Batch or Flow) |
| Tetralactam Adsorption | < 5% (Trace) | Thermodynamic (H-bond host-guest) | > 98% | Moderate (Specialty reagent) |
| Fractional Distillation | Any | Physical (Boiling point difference) | < 70% (Thermal loss) | Good (Requires high vacuum) |
| Acid-Base Extraction | N/A | Chemical (pKa difference) | N/A (Fails) | Poor (No pKa differentiation) |
References
- Parlow, J. J., & Flynn, D. L. (2005). Scavenger resin and processes for the use thereof. US Patent 6,897,262 B2.
-
Li, S.-Y., Yao, H., Hu, H., & Wang, L.-L. (2023). Selective adsorption of trace morpholine impurities over N-ethyl morpholine by tetralactam solids. Chemical Communications, 59(47), 7204-7207. URL:[Link]
- Jones, R. A., & Davis, J. E. (1993). Method of removing alkaline materials from waste water. US Patent 5,264,132 A.
(S)- vs. (R)-2-(4-Methylmorpholin-2-yl)ethan-1-ol: A Stereochemical Deep Dive into a Privileged Drug Scaffold
An In-Depth Comparative Guide for Drug Development Professionals
In the intricate world of drug design, the three-dimensional arrangement of atoms in a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, can be the deciding factor between a life-saving therapeutic and an inert or even toxic compound. This guide provides a comprehensive comparison of two such mirror-image molecules, or enantiomers: (S)- and (R)-2-(4-Methylmorpholin-2-yl)ethan-1-ol. While seemingly simple, these chiral building blocks are integral components of sophisticated drug candidates, and the choice between the (S) and (R) form has profound implications for pharmacological activity.
This analysis will move beyond a simple list of properties to explore the causal relationships between stereochemistry and biological function. We will delve into a real-world case study, examining how the specific orientation of the ethanol group on the morpholine ring dictates the efficacy of a leading Bruton's tyrosine kinase (BTK) inhibitor. Through this lens, we will provide field-proven insights and self-validating experimental protocols to empower researchers in their own drug discovery endeavors.
The Critical Role of the 2-Substituted Morpholine Moiety in Medicinal Chemistry
The morpholine ring is a common scaffold in medicinal chemistry, prized for its favorable physicochemical properties. It is a saturated heterocycle that can improve aqueous solubility and metabolic stability, and its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. When substituted, particularly at the 2-position, a chiral center is introduced, leading to the (S) and (R) enantiomers.
The 2-(4-methylmorpholin-2-yl)ethan-1-ol scaffold, in particular, offers a versatile building block. The primary alcohol provides a handle for further chemical modification, allowing for the incorporation of this chiral fragment into a larger molecule. The N-methylated morpholine core maintains the beneficial properties of the parent ring. The critical question for any drug development program utilizing this scaffold is: which enantiomer, (S) or (R), will provide the optimal fit for the target protein and lead to the desired therapeutic effect?
Case Study: Unveiling Stereochemical Preference in a Covalent BTK Inhibitor
A compelling example of the differential activity of these enantiomers can be found in the development of covalent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. A series of potent and selective BTK inhibitors were developed that feature the 2-(4-methylmorpholin-2-yl)ethan-1-ol moiety. In these drug candidates, the alcohol group of the morpholine fragment is etherified to a pyrimidine core, which in turn is linked to a warhead that forms a covalent bond with a cysteine residue in the active site of BTK.
Extensive structure-activity relationship (SAR) studies revealed a strong preference for the (S)-enantiomer. The compound incorporating (S)-2-(4-methylmorpholin-2-yl)ethan-1-ol demonstrated significantly higher potency and selectivity for BTK compared to its (R)-counterpart.
The following table summarizes the key performance differences observed between the final drug candidates synthesized from the (S) and (R) enantiomers of the morpholine ethanol building block.
| Parameter | Drug Candidate with (S)-Scaffold | Drug Candidate with (R)-Scaffold | Rationale for Difference |
| BTK Inhibitory Potency (IC₅₀) | High (low nM) | Low (µM) | The (S)-configuration optimally positions the morpholine ring to engage in favorable interactions within the BTK active site, while the (R)-configuration leads to a steric clash, preventing tight binding. |
| Selectivity | High against other kinases | Lower | The precise geometry of the (S)-enantiomer allows for a highly specific fit into the BTK active site, minimizing off-target interactions. |
| In vivo Efficacy | Demonstrated tumor regression in xenograft models | Significantly reduced or no efficacy | The superior in vitro potency of the (S)-isomer translates directly to improved performance in preclinical animal models of B-cell malignancies. |
This stark difference in activity underscores a fundamental principle of pharmacology: the lock-and-key model of drug-receptor interaction. The active site of a protein is a complex, three-dimensional space. For a drug to be effective, its shape must be complementary to the shape of the active site. Even a subtle change in stereochemistry, like the inversion of a single chiral center, can completely disrupt this complementarity.
The following diagram illustrates the logical flow of how the initial choice of enantiomer impacts the final drug's performance.
Caption: Logical flow from enantiomer selection to final drug performance.
Experimental Protocols: Ensuring Enantiomeric Purity and Validating Biological Activity
The successful development of a single-enantiomer drug relies on robust experimental methods to first synthesize the desired chiral building block with high purity and then to accurately assess its biological activity.
A common and effective method for preparing these enantiomers is through the asymmetric reduction of a ketone precursor. The following protocol provides a general workflow.
Workflow for Asymmetric Synthesis
Caption: General workflow for the asymmetric synthesis of chiral alcohols.
Step-by-Step Protocol:
-
Precursor Synthesis: Synthesize the achiral ketone precursor, 2-(4-methylmorpholin-2-yl)acetaldehyde, through standard organic chemistry methods.
-
Asymmetric Reduction:
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve the ketone precursor in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Cool the solution to a low temperature (e.g., -40 °C to -78 °C).
-
Add a chiral reducing agent system. A common choice is a borane source (e.g., borane-dimethyl sulfide complex) in the presence of a catalytic amount of a chiral oxazaborolidine catalyst, such as the (S)- or (R)-Corey-Bakshi-Shibata (CBS) catalyst. The choice of (S)- or (R)-CBS will determine whether the (S)- or (R)-alcohol is formed.
-
Stir the reaction mixture at the low temperature until the reaction is complete (monitored by thin-layer chromatography).
-
-
Workup and Extraction:
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl), followed by brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.
-
Chiral Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
A typical method would involve a chiral stationary phase column (e.g., Chiralcel OD-H) with a mobile phase of hexane and isopropanol.
-
The two enantiomers will have different retention times, and the ratio of their peak areas can be used to calculate the e.e. An e.e. of >99% is typically required for drug development.
-
To validate the biological activity of the final compounds synthesized from the (S) and (R) building blocks, a biochemical assay to measure BTK inhibition is essential.
Step-by-Step Protocol (LanthaScreen™ Kinase Assay - a representative example):
-
Reagent Preparation:
-
Prepare a solution of the test compound (synthesized from either the (S)- or (R)-scaffold) at various concentrations.
-
Prepare a solution of recombinant BTK enzyme.
-
Prepare a solution of a fluorescently labeled peptide substrate and ATP.
-
Prepare a solution of a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.
-
-
Kinase Reaction:
-
In a 384-well plate, add the BTK enzyme, the test compound, and the substrate/ATP mixture.
-
Incubate at room temperature for a set period (e.g., 60 minutes) to allow the enzyme to phosphorylate the substrate.
-
-
Detection:
-
Add the terbium-labeled antibody to the wells. This antibody will bind to any substrate that has been phosphorylated by BTK.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Excitation of the terbium donor (at ~340 nm) will lead to energy transfer to the fluorescein acceptor on the substrate (emission at ~520 nm) only when they are in close proximity (i.e., when the antibody is bound to the phosphorylated substrate).
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate, and therefore to the activity of the BTK enzyme.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Outlook
The case of (S)- versus (R)-2-(4-methylmorpholin-2-yl)ethan-1-ol in the development of BTK inhibitors serves as a powerful illustration of the centrality of stereochemistry in modern drug design. The clear superiority of the (S)-enantiomer in this context highlights the need for careful consideration and empirical validation of chiral building blocks. While the (R)-enantiomer proved to be a dead end for this particular target, it is conceivable that for a different protein active site, the (R)-configuration could be the one that provides the optimal fit.
For researchers in the field, the key takeaways are:
-
Synthesize and test both enantiomers: Whenever a new chiral scaffold is introduced, it is crucial to synthesize both enantiomers and evaluate them in parallel. Assumptions about which will be more active can lead to missed opportunities.
-
Utilize robust analytical techniques: High enantiomeric purity is essential. Chiral HPLC and other analytical methods must be employed to ensure that the biological activity observed is truly from the desired enantiomer and not from contamination with its mirror image.
-
Leverage structural biology: Whenever possible, obtaining a co-crystal structure of the drug bound to its target can provide invaluable insights into the specific interactions that favor one enantiomer over the other, guiding future design efforts.
By adhering to these principles and employing rigorous experimental validation, the drug development community can continue to unlock the full potential of chiral molecules, designing safer and more effective medicines for a wide range of diseases.
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol
Abstract
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol, a substituted morpholine derivative of interest in pharmaceutical and chemical research. By leveraging foundational principles of mass spectrometry, including alpha-cleavage, inductive cleavage, and dehydration reactions, we will propose the primary fragmentation pathways under electrospray ionization (ESI) conditions. This document serves as a predictive comparison of these pathways, offering researchers a framework for identifying this molecule and its analogues in complex matrices. We will detail a robust experimental protocol for tandem mass spectrometry (MS/MS) analysis and present the expected data in a clear, comparative format, supported by mechanistic diagrams and authoritative references.
Introduction: The Structural Context
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol (Molecular Formula: C₇H₁₅NO₂, Molecular Weight: 145.20 g/mol ) is a chiral molecule featuring three key functional groups that dictate its behavior in a mass spectrometer: a tertiary amine (N-methylmorpholine), a cyclic ether, and a primary alcohol. Understanding the fragmentation of this compound is crucial for its unambiguous identification, purity assessment, and metabolite profiling in drug development and quality control settings. The presence of multiple reactive sites for ionization and fragmentation presents a unique and informative analytical challenge.
Under typical positive-mode electrospray ionization (ESI), the tertiary morpholine nitrogen is the most basic site and will readily accept a proton, leading to a prominent protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 146.21. The subsequent fragmentation of this precursor ion, induced by collision-induced dissociation (CID), provides a structural fingerprint of the molecule.
Foundational Fragmentation Principles
The fragmentation of the [M+H]⁺ ion of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is governed by the predictable behavior of its functional groups. The primary mechanisms at play are:
-
Alpha (α)-Cleavage: This is a dominant fragmentation pathway for amines, ethers, and alcohols.[1][2][3] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (N, O), driven by the stabilization of the resulting cation. For aliphatic amines, α-cleavage is often the primary mode of fragmentation.[3][4] Similarly, alcohols and ethers readily undergo α-cleavage due to the resonance stabilization of the resulting carbocations by the oxygen's lone pairs.[5]
-
Dehydration: Alcohols frequently undergo the neutral loss of a water molecule (18 Da), especially under energetic CID conditions.[3][5][6] This process yields an alkene radical cation or a cyclic structure.
-
Ring Opening and Cleavage: Cyclic structures, particularly those containing heteroatoms like morpholine, can undergo complex ring-opening mechanisms followed by further fragmentation.[7][8] These pathways often lead to characteristic low-mass fragment ions.
Proposed Fragmentation Pathways and Comparative Analysis
The collision-induced dissociation of the [M+H]⁺ precursor ion (m/z 146.2) is predicted to follow several competing pathways. The relative abundance of the resulting product ions will depend on the collision energy applied and the inherent stability of the fragments formed.
Below is a logical workflow for the fragmentation analysis.
Caption: Experimental workflow for MS/MS analysis.
The primary fragmentation pathways originating from the precursor ion are visualized below. The stability of the resulting ions suggests that pathways leading to resonance-stabilized iminium ions will be highly favored.
Caption: Predicted major fragmentation pathways from the [M+H]⁺ ion.
Pathway 1: Dehydration (Loss of H₂O)
This is a classic fragmentation mechanism for protonated alcohols.[3][6] The loss of a neutral water molecule (18.0 Da) from the hydroxyethyl side chain is expected to be a prominent pathway, particularly at higher collision energies.
-
Precursor Ion: m/z 146.2
-
Neutral Loss: H₂O (18.0 Da)
-
Product Ion: m/z 128.2
-
Proposed Structure: A cyclic ether or an unsaturated amine cation.
-
Comparative Insight: This pathway directly confirms the presence of the alcohol functional group. Its intensity relative to other fragments can be used to differentiate it from analogues lacking a hydroxyl group.
Pathway 2: Alpha-Cleavage at the Side Chain (Loss of CH₂O)
Alpha-cleavage adjacent to the alcohol's oxygen can lead to the loss of a neutral formaldehyde molecule (CH₂O, 30.0 Da) through a rearrangement process.
-
Precursor Ion: m/z 146.2
-
Neutral Loss: CH₂O (30.0 Da)
-
Product Ion: m/z 116.2
-
Proposed Structure: Protonated 2,4-dimethylmorpholine.
-
Comparative Insight: This fragmentation provides evidence for the hydroxyethyl nature of the side chain. It competes with the direct loss of the entire side chain.
Pathway 3: Ring Cleavage and Iminium Ion Formation (Loss of C₂H₄O)
A highly probable pathway involves the cleavage of the morpholine ring, driven by the formation of a stable, resonance-stabilized iminium ion. Cleavage of the C-O bond and the adjacent C-C bond in the ring can lead to the expulsion of a neutral ethene oxide or acetaldehyde molecule (C₂H₄O, 44.0 Da).
-
Precursor Ion: m/z 146.2
-
Neutral Loss: C₂H₄O (44.0 Da)
-
Product Ion: m/z 102.2
-
Proposed Structure: An open-chain iminium ion, [CH₃-N⁺H=CH-CH₂-CH₂OH].
-
Comparative Insight: This is a characteristic fragmentation for morpholine derivatives and provides significant structural information about the core ring structure.[9] The stability of the resulting iminium ion makes this a likely candidate for the base peak in the MS/MS spectrum.
Pathway 4: Combined Ring and Side-Chain Cleavage (Loss of C₃H₆O₂)
A more extensive fragmentation can lead to a smaller, stable iminium ion fragment characteristic of the N-methyl portion of the molecule. This involves the loss of the hydroxyethyl side chain and a portion of the morpholine ring.
-
Precursor Ion: m/z 146.2
-
Neutral Loss: C₃H₆O₂ (74.1 Da)
-
Product Ion: m/z 72.1
-
Proposed Structure: The N-methyl-N-propylideneiminium ion, [CH₃-N⁺H=CH-CH₂-CH₃].
-
Comparative Insight: The presence of this lower-mass ion helps to confirm the N-methylation and provides further evidence of the core morpholine structure.
Summary of Predicted Fragmentation Data
The following table summarizes the key predicted fragments, providing a quick reference for data interpretation.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Neutral Formula | Proposed Fragmentation Pathway |
| 146.2 | 128.2 | 18.0 | H₂O | Dehydration of the primary alcohol |
| 146.2 | 116.2 | 30.0 | CH₂O | α-Cleavage at the side chain with rearrangement |
| 146.2 | 102.2 | 44.0 | C₂H₄O | Morpholine ring cleavage leading to a stable iminium ion |
| 146.2 | 72.1 | 74.1 | C₃H₆O₂ | Combined ring and side-chain cleavage |
Recommended Experimental Protocol
To validate these predictions and generate a reliable fragmentation spectrum, the following LC-MS/MS protocol is recommended. This protocol is designed to be a self-validating system by including a range of collision energies to observe both primary and secondary fragmentations.
Objective: To acquire a high-quality MS/MS spectrum of the [M+H]⁺ ion of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol.
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer coupled with a UHPLC system.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan (MS1) Range: m/z 50-250 to confirm the presence of the [M+H]⁺ ion at m/z 146.2.
-
Tandem MS (MS/MS) Experiment:
-
Precursor Ion: m/z 146.2.
-
Isolation Window: ± 0.5 Da.
-
Collision Gas: Argon.
-
Collision Energy: Perform a stepped collision energy experiment (e.g., ramping from 10 eV to 40 eV) or acquire separate spectra at low (15 eV), medium (25 eV), and high (35 eV) energies to observe the full range of fragments.
-
-
Conclusion
The mass spectrometric fragmentation of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is predicted to be a rich source of structural information. The analysis of its [M+H]⁺ precursor ion (m/z 146.2) is expected to yield characteristic product ions at m/z 128.2 (loss of water), m/z 116.2 (loss of formaldehyde), and a likely base peak at m/z 102.2 resulting from a ring-cleavage event forming a stable iminium ion. By comparing the presence and relative intensities of these fragments, researchers can confidently identify this molecule and distinguish it from structurally related compounds. The provided experimental protocol offers a robust method for obtaining high-quality, reproducible fragmentation data for this and similar molecules in a drug discovery and development setting.
References
-
Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.). PMC. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]
-
Mass Spectrometry of Alcohols. (2025, October 3). Chemistry Steps. [Link]
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020, April 18). NSF PAR. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
Video: Mass Spectrometry: Alcohol Fragmentation. (2024, December 5). JoVE. [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). IRIS Unibas. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
12.3 Mass Spectrometry of Some Common Functional Groups. (2023, September 20). OpenStax. [Link]
-
Mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. (2026, February 24). Doc Brown's Advanced Organic Chemistry. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC. [Link]
-
Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. (n.d.). PubMed. [Link]
-
2-[(2S)-2-methylmorpholin-4-yl]ethan-1-ol. (n.d.). Molport. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). UAB. [Link]
-
Mass spectra of morpholine cation and fragment ions. (n.d.). ResearchGate. [Link]
-
Structural Characterization of Emerging Synthetic Drugs. (n.d.). Office of Justice Programs. [Link]
-
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023, December 21). Preprints.org. [Link]
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. jove.com [jove.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. preprints.org [preprints.org]
Validating the chiral purity of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol batches
As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by aliphatic chiral amines. Validating the enantiomeric excess (ee) of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol batches requires navigating specific physicochemical hurdles to meet the stringent specifications outlined in ICH Q6A guidelines[1].
The fundamental challenge with this molecule is twofold: it is a basic tertiary amine, and it entirely lacks a conjugated π -system. Consequently, traditional UV-Vis detection is blind to this analyte at standard wavelengths, and the basic morpholine nitrogen will interact strongly with residual silanols on chromatographic stationary phases, leading to severe peak tailing[2]. Therefore, validating its chiral purity requires orthogonal detection strategies and a deep understanding of analytical causality.
Decision Matrix for Chiral Validation
To establish a robust analytical control strategy, we must select modalities that bypass the lack of a chromophore while providing baseline enantiomeric resolution.
Decision matrix for selecting chiral purity validation methods for non-chromophoric morpholines.
Objective Comparison of Analytical Modalities
A protocol is only as reliable as its internal controls. To ensure scientific integrity, the chosen method must act as a self-validating system where the resolving power is mathematically proven before any batch release data is generated.
Method A: Direct Chiral HPLC-CAD (The Gold Standard for Throughput)
The Causality: Charged Aerosol Detection (CAD) measures the charge transferred to residual aerosol particles after mobile phase evaporation. It provides a uniform response for non-volatile analytes, completely independent of optical properties[3]. By coupling CAD with an immobilized polysaccharide chiral stationary phase (CSP) and adding a volatile organic base (e.g., 0.1% diethylamine) to the mobile phase, we actively suppress secondary amine-silanol interactions, yielding sharp, quantifiable peaks[2].
Method B: 19 F NMR via Mosher's Ester Derivatization (The Gold Standard for Absolute Configuration)
The Causality: Covalent derivatization of the primary alcohol with (R)-Mosher's acid chloride (MTPA-Cl) converts the enantiomers into diastereomers[4]. 19 F NMR is chosen over 1H NMR because the morpholine aliphatic protons create complex overlapping multiplets. In contrast, the −CF3 group of the Mosher ester provides a distinct singlet in a clean region of the 19 F spectrum (~ -71 ppm), allowing for precise integration and ee calculation without background interference[4].
Method C: Chiral GC-FID (The High-Resolution Alternative)
The Causality: Gas Chromatography with Flame Ionization Detection (FID) is excellent for volatile organics lacking chromophores. However, the free primary hydroxyl group on the ethanol side-chain will cause thermal degradation and tailing. It requires pre-column silylation (e.g., TMS derivatization) before separation on a cyclodextrin-based capillary column.
Quantitative Data Presentation
The following table summarizes the representative validation parameters for the three analytical approaches when applied to (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol.
| Performance Metric | Chiral HPLC-CAD | 19 F NMR (Mosher's Deriv.) | Chiral GC-FID (TMS Deriv.) |
| Enantiomeric Resolution ( Rs ) | > 2.0 | Baseline ( Δδ > 0.1 ppm) | > 1.5 |
| Limit of Quantitation (LOQ) | ~15 ng on-column | ~1-2% ee limit | ~30 ng on-column |
| Analysis Run Time | 15–20 min | 5 min (post-derivatization) | 25–30 min |
| Sample Preparation | Simple (Dilute & Shoot) | Complex (Reaction + Workup) | Moderate (Derivatization) |
| Primary Output | Chromatogram (Area %) | Spectra (Integration Ratio) | Chromatogram (Area %) |
Self-Validating Experimental Protocols
Protocol 1: Chiral HPLC-CAD Workflow
This system validates itself via a mandatory System Suitability Test (SST) using a racemic reference standard to prove Rs≥1.5 prior to batch analysis.
Step 1: System Preparation
-
Column: Chiralpak IG (4.6 x 250 mm, 5 µm) or equivalent immobilized amylose-based CSP.
-
Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Note: The DEA is critical to mask silanols and prevent morpholine peak tailing.
-
Detector: Corona Veo CAD. Set evaporation temperature to 35°C to preserve the semi-volatile morpholine derivative.
Step 2: Sample Preparation
-
SST Standard: Dissolve 1.0 mg of racemic 2-(4-Methylmorpholin-2-yl)ethan-1-ol in 1.0 mL of mobile phase.
-
Batch Sample: Dissolve 1.0 mg of the (S)-batch in 1.0 mL of mobile phase.
Step 3: Execution & Validation
-
Inject 10 µL of the SST Standard. Verify that the two enantiomeric peaks achieve baseline resolution ( Rs≥1.5 ).
-
Inject 10 µL of the (S)-batch sample. Calculate the chiral purity (ee) based on the relative peak areas, utilizing the CAD's power transformation function to ensure linear response dynamics.
Protocol 2: Mosher's Ester 19 F NMR Workflow
This system validates itself by first reacting the racemic standard to establish the exact chemical shifts of both the (R,R) and (R,S) diastereomers.
Step 1: Derivatization Reaction
-
In a dry, argon-purged vial, dissolve 5.0 mg of the (S)-batch sample in 0.5 mL of anhydrous CDCl3 .
-
Add 2.0 equivalents of anhydrous pyridine (to act as an acid scavenger).
-
Add 1.5 equivalents of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
Seal the vial and stir at room temperature for 2 hours.
Step 2: NMR Acquisition
-
Transfer the reaction mixture directly to an NMR tube.
-
Acquire the 19 F NMR spectrum (typically at 376 MHz or higher) using inverse gated decoupling to ensure accurate integration without Nuclear Overhauser Effect (NOE) bias.
Step 3: Execution & Validation
-
SST: First, run the exact same reaction using the racemic morpholine alcohol. The resulting 19 F spectrum will show two distinct singlets of equal integration (representing the two diastereomers).
-
Batch Analysis: Analyze the (S)-batch spectrum. Integrate the major singlet (representing the (S)-enantiomer derivatized with (R)-MTPA) and the trace minor singlet (representing any (R)-impurity). Calculate ee directly from the integration ratio.
Sources
Gas Chromatography Validation for (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol Residual Solvents: A Comprehensive Comparison Guide
By: Senior Application Scientist
Executive Summary & Regulatory Landscape
The compound (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol (CAS 959238-42-7) is a highly polar, heterocyclic amino alcohol frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs)[1][2]. During its synthesis and purification, various volatile organic compounds (VOCs) such as Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are employed. Because these solvents pose potential toxicological risks, their residual levels in the final intermediate must be strictly controlled.
The regulatory framework governing this analysis is twofold:
-
ICH Q3C / USP <467> : Establishes the Permitted Daily Exposure (PDE) limits and classifies solvents into Classes 1, 2, and 3 based on their toxicity profiles[3][4].
-
ICH Q2(R2) & ICH Q14 : The recently updated ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle and Quality-by-Design (QbD) approach to analytical method validation, working in tandem with ICH Q14 for risk-based method development[5][6].
This guide objectively compares sample introduction techniques and column chemistries to establish a robust, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant Gas Chromatography (GC) validation protocol for this specific matrix.
Physicochemical Profiling: Sample Introduction Comparison
The structural nature of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol—specifically the presence of a tertiary amine and a primary hydroxyl group—gives it a high boiling point (~220°C) and strong hydrogen-bonding capabilities.
Direct Liquid Injection vs. Static Headspace (HS)
-
Direct Liquid Injection (DI-GC): Injecting the dissolved API directly into the GC inlet leads to rapid accumulation of non-volatile matrix residue. The basic nature of the morpholine ring interacts strongly with active silanol groups in the glass liner, causing peak tailing, analyte adsorption, and rapid degradation of the stationary phase.
-
Static Headspace (HS-GC): By thermally incubating the sample in a sealed vial, only the volatile residual solvents partition into the vapor phase, leaving the non-volatile API matrix entirely behind[7][8].
Static Headspace GC-FID mechanism for isolating volatile solvents from the API matrix.
Chromatographic Strategy: Column Chemistry Comparison
Selecting the correct stationary phase is critical for resolving the specific mixture of solvents used in morpholine derivative synthesis. We compared the two most prevalent compendial phases: USP G43 (6% cyanopropylphenyl / 94% dimethylpolysiloxane, e.g., DB-624) and USP G16 (Polyethylene glycol, e.g., DB-WAX).
Causality Behind the Chemistry:
-
USP G43 (Mid-Polarity): The cyanopropylphenyl groups provide excellent dipole-dipole interactions, which are ideal for separating halogenated solvents (DCM) from oxygenated solvents (THF, EtOAc)[7].
-
USP G16 (High-Polarity): The PEG phase strongly retains alcohols via hydrogen bonding. While this yields superior peak shapes for Methanol, it often causes co-elution between mid-polarity esters (EtOAc) and cyclic ethers (THF) under standard temperature gradients.
Table 1: Performance Comparison for Target Solvents
| Solvent | ICH Class | Limit (ppm) | USP G43 (DB-624) Performance | USP G16 (DB-WAX) Performance | Winner |
| Methanol | 2 | 3000 | Good peak shape, early elution. | Excellent peak shape, late elution. | G16 |
| Dichloromethane | 2 | 600 | Baseline resolution from THF. | Risk of co-elution with water peak. | G43 |
| Tetrahydrofuran | 2 | 720 | Excellent resolution (Rs > 2.0). | Co-elution risk with Ethyl Acetate. | G43 |
| Ethyl Acetate | 3 | 5000 | Sharp peak, well separated. | Broadens at higher concentrations. | G43 |
| Toluene | 2 | 890 | Excellent retention and shape. | Good retention, but longer run time. | G43 |
Selection: The USP G43 column is the superior all-rounder, providing the necessary selectivity to resolve critical pairs (DCM/THF) without extending the run time unnecessarily.
ICH Q2(R2) Validation Framework
Under the new ICH Q2(R2) guidelines, validation is not a mere "check-the-box" exercise; it is the culmination of risk-based method development (ICH Q14)[9]. Every protocol must be a self-validating system, meaning the method inherently proves its own suitability during every run via System Suitability Testing (SST).
Analytical lifecycle and risk-based method validation workflow per ICH Q14 and Q2(R2).
Key Validation Parameters Explained:
-
Specificity: Demonstrates that the (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol matrix does not produce volatile degradants that co-elute with target solvents. Achieved by comparing diluent blanks, unspiked API, and spiked API.
-
Accuracy (Recovery): Evaluated by spiking the API matrix at 50%, 100%, and 150% of the ICH limit. Mechanistic causality: This proves that the API matrix does not alter the vapor-liquid partition coefficient ( K ) of the solvents compared to the pure diluent.
-
Precision (Repeatability): Six replicate injections of the 100% spiked sample. Acceptance criterion: %RSD ≤ 15% (for HS-GC)[8].
-
Linearity & Range: Evaluated from 10% to 150% of the specification limit, ensuring the Flame Ionization Detector (FID) response is directly proportional to concentration ( R2≥0.99 ).
Experimental Protocols: Step-by-Step Methodology
The following is the optimized, self-validating HS-GC-FID workflow for the quantification of residual solvents in (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol.
Step 1: Standard and Sample Preparation
Because the API is a highly polar amino alcohol, ultrapure water is the optimal diluent, ensuring complete dissolution and favorable partitioning of the target VOCs into the headspace.
-
Diluent: Ultrapure Water (HPLC Grade).
-
Standard Solution: Prepare a stock solution containing Methanol, DCM, THF, Ethyl Acetate, and Toluene. Dilute with water to reach 100% of their respective ICH Q3C limits (e.g., Toluene at 8.9 µg/mL, assuming a 100 mg sample in 5 mL diluent).
-
Sample Solution: Accurately weigh 100 mg of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol into a 20 mL headspace vial. Add 5.0 mL of diluent. Crimp cap tightly with a PTFE/silicone septum.
Step 2: Headspace Autosampler Conditions
-
Oven Temperature: 80°C (Optimized to maximize vapor pressure without boiling the water diluent).
-
Equilibration Time: 20 minutes (Ensures complete thermodynamic equilibrium between the liquid and vapor phases).
-
Loop Temperature: 90°C (Prevents condensation of solvents).
-
Transfer Line Temperature: 100°C.
-
Vial Pressurization: 15 psi for 1 minute.
Step 3: Gas Chromatograph (GC-FID) Parameters
-
Column: USP G43 equivalent (e.g., DB-624), 30 m × 0.32 mm ID × 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet: Split mode, 10:1 ratio, Temperature: 140°C.
-
Oven Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Final hold: 3 minutes (Total run time: 24 minutes).
-
-
Detector (FID): 250°C. Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N2): 25 mL/min.
Step 4: System Suitability Testing (Self-Validation)
Before sample analysis, the system must prove its fitness:
-
Resolution ( Rs ): The resolution between the closest eluting critical pair (e.g., DCM and THF) must be ≥ 1.5.
-
Sensitivity: The Signal-to-Noise (S/N) ratio for the lowest responding solvent (typically DCM in FID) must be ≥ 10 at the limit of quantitation (LOQ)[7].
References
-
ICH Expert Working Group. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs. Available at:[Link]
-
Agilent Technologies. "All About USP 467 Residual Solvent: Regulatory and Application Updates." Agilent. Available at:[Link]
-
Agilent Technologies. "Analysis of USP <467> Residual Solvents with Improved Repeatability Using the Agilent 7697A Headspace Sampler." Agilent. Available at:[Link]
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A Comprehensive Guide to the Proper Disposal of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical entities you synthesize and handle. The proper disposal of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol, a substituted morpholine derivative, is not merely a regulatory obligation but a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework for its disposal, grounded in established safety protocols and regulatory standards.
The disposal of any chemical waste is governed by a strict regulatory framework. In the United States, the primary regulations are the Occupational Safety and Health Administration's (OSHA) "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3][4][5] These regulations mandate that laboratories develop a Chemical Hygiene Plan (CHP) which outlines procedures for the safe handling, storage, and disposal of hazardous chemicals.[1][6][7]
Part 1: Waste Characterization and Hazard Assessment
Before any disposal procedures can be initiated, a thorough hazard assessment of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol waste must be conducted. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its morpholine scaffold provides clues to its potential hazards. Morpholine and its derivatives can be skin and eye irritants.[8][9][10] A critical consideration for morpholine compounds is their potential to form N-nitrosomorpholine (NMOR), a known carcinogen, in the presence of nitrites.[11][12][13] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Key Hazard Considerations:
| Potential Hazard | Rationale based on Morpholine Derivatives | Immediate Safety Precaution |
| Skin and Eye Irritation/Corrosion | Many morpholine derivatives are known to be irritants or corrosive.[8][9][10] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |
| Toxicity | The toxicological properties of this specific compound are not well-established. Assume a moderate level of toxicity. | Avoid inhalation of vapors and direct skin contact. Handle in a well-ventilated area or a chemical fume hood.[14] |
| Formation of Carcinogenic Byproducts | Morpholines can react with nitrites to form carcinogenic nitrosamines.[11][12][13] | Avoid mixing with acidic waste or sources of nitrites. |
| Environmental Hazard | The environmental fate of this compound is unknown. Discharge into the environment must be avoided.[14][15] | Do not dispose of down the drain or in regular trash. |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol waste.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A flame-resistant lab coat.
2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[16][17]
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol and its residues.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially acidic solutions or waste containing nitrites.
3. Waste Container Selection and Labeling: The choice of waste container is critical for safe storage and transport.[17][18]
-
Container Material: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be clearly labeled with the following information:
-
The words "Hazardous Waste"[19]
-
The full chemical name: "(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Irritant," "Handle with Caution")
-
4. Accumulation and Storage: Waste must be accumulated at or near the point of generation.[17]
-
Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.[18]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Secure Storage: Keep the container tightly closed except when adding waste.[18] Store in a cool, dry, and well-ventilated area away from incompatible materials.
5. Disposal Request and Pickup: Disposal of hazardous waste must be handled by a licensed professional service.[20][21]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for hazardous waste pickup and disposal.
-
Provide Documentation: Be prepared to provide the EHS office with all necessary information about the waste stream.
-
Manifesting: For transport, a Uniform Hazardous Waste Manifest will be required to track the waste from your laboratory to its final disposal site, ensuring "cradle-to-grave" accountability.[19]
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14][22]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[22][23]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[22]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][22]
-
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol.
Caption: Disposal workflow for (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
Laboratory Waste Disposal . Environmental Marketing Services. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]
-
Laboratories - Standards . Occupational Safety and Health Administration. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
What is Morpholine: A Simple Guide . Niir.org. [Link]
-
RCRA: Resource Conservation & Recovery Act . HazChem Environmental. [Link]
-
Morpholine (EHC 179, 1996) . INCHEM. [Link]
-
Morpholine - Processing . U.S. Department of Agriculture. [Link]
-
Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps . Veolia. [Link]
-
Laboratory Waste Management Guidelines . Environmental Health and Safety Office. [Link]
-
Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review . ResearchGate. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]
-
RCRA Regulations Explained . National Environmental Trainers. [Link]
-
SAFETY DATA SHEET . [Link]
-
2-(4-ethylmorpholin-2-yl)ethan-1-ol — Chemical Substance Information . NextSDS. [Link]
-
2-Morpholinoethanol . PubChem. [Link]
-
1-(4-methylmorpholin-2-yl)ethan-1-ol — Chemical Substance Information . NextSDS. [Link]
-
2-(Thiomorpholin-4-yl)ethan-1-ol . PubChem. [Link]
-
Morpholine - SAFETY DATA SHEET . PENTA. [Link]
-
2-[(2S)-2-methylmorpholin-4-yl]ethan-1-ol . Molport. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
